molecular formula C26H29NO6S B281101 Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

カタログ番号 B281101
分子量: 483.6 g/mol
InChIキー: ZEQSCOKKWJUQSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7820 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, and has been investigated for its potential use in treating cancer, diabetic retinopathy, and other diseases.

作用機序

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits angiogenesis by targeting a protein called fibroblast growth factor receptor (FGFR). FGFR is involved in the process of angiogenesis, and by inhibiting FGFR, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can prevent the formation of new blood vessels. This can be beneficial in treating diseases such as cancer, where the growth of new blood vessels is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One advantage of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of angiogenesis in various diseases, and for developing new anti-angiogenic therapies. However, one limitation of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

将来の方向性

There are several potential future directions for research on Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of combination therapies that target both angiogenesis and other pathways involved in cancer growth and proliferation. Another direction for research is the investigation of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate for its potential use in treating other diseases, such as age-related macular degeneration, a leading cause of vision loss in older adults. Finally, further studies are needed to determine the safety and efficacy of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in humans, and to investigate its potential use in clinical trials.

合成法

The synthesis of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate to form ethyl 2-methyl-1-benzofuran-3-carboxylate. This intermediate is then reacted with cyclohexyl isocyanate and 4-methylphenylsulfonyl chloride to form the final product, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

科学的研究の応用

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. In preclinical studies, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been investigated for its potential use in treating diabetic retinopathy, a condition that can cause vision loss in people with diabetes.

特性

分子式

C26H29NO6S

分子量

483.6 g/mol

IUPAC名

ethyl 5-[cyclohexanecarbonyl-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-4-32-26(29)24-18(3)33-23-15-12-20(16-22(23)24)27(25(28)19-8-6-5-7-9-19)34(30,31)21-13-10-17(2)11-14-21/h10-16,19H,4-9H2,1-3H3

InChIキー

ZEQSCOKKWJUQSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

正規SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。